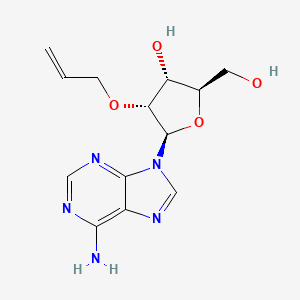
2'-O-Allyladenosine
描述
2’-O-Allyladenosine is a modified nucleoside where the hydroxyl group at the 2’ position of the ribose sugar is substituted with an allyl group. This modification enhances the stability of the nucleoside and makes it resistant to degradation by nucleases. It is particularly useful in studying RNA processing and for affinity chromatography of RNA-protein complexes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Allyladenosine typically involves the allylation of adenosine. One common method includes the protection of the 3’ and 5’ hydroxyl groups of adenosine, followed by the selective allylation of the 2’ hydroxyl group. The protected adenosine is then deprotected to yield 2’-O-Allyladenosine .
Industrial Production Methods: Industrial production of 2’-O-Allyladenosine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in industrial production .
化学反应分析
Types of Reactions: 2’-O-Allyladenosine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The allyl group can participate in substitution reactions to form different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield epoxides, while reduction can yield saturated derivatives .
科学研究应用
2’-O-Allyladenosine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified oligonucleotides for studying RNA processing and interactions.
Biology: It is used in affinity chromatography to isolate RNA-protein complexes.
Medicine: It is being explored for its potential therapeutic applications due to its stability and resistance to nucleases.
Industry: It is used in the production of high-stability nucleic acid-based products.
作用机制
The mechanism of action of 2’-O-Allyladenosine involves its incorporation into RNA molecules, where it enhances the stability of the RNA by making it resistant to degradation by nucleases. This stability is crucial for various biochemical and molecular biology applications, including antisense experiments and RNA-protein interaction studies .
相似化合物的比较
2’-O-Methyladenosine: Similar to 2’-O-Allyladenosine but with a methyl group instead of an allyl group. It also provides stability and resistance to nucleases.
2’-O-Ethyladenosine: Similar to 2’-O-Allyladenosine but with an ethyl group.
Uniqueness: 2’-O-Allyladenosine is unique due to the presence of the allyl group, which provides additional functionalization possibilities through oxidation, reduction, and substitution reactions. This makes it a versatile compound for various research applications .
属性
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-enoxyoxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-2-3-21-10-9(20)7(4-19)22-13(10)18-6-17-8-11(14)15-5-16-12(8)18/h2,5-7,9-10,13,19-20H,1,3-4H2,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQRPQVBZQQZPL-QYVSTXNMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[tert-butyl(dimethyl)silyl]oxyheptyl 4-methylbenzenesulfonate](/img/structure/B8122587.png)
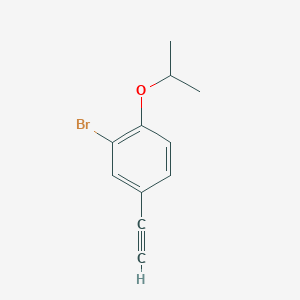
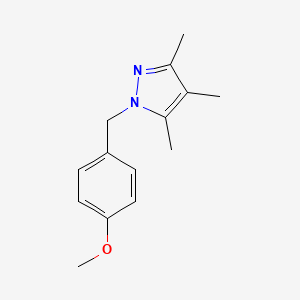
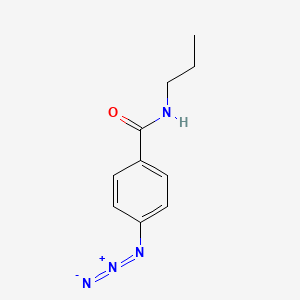
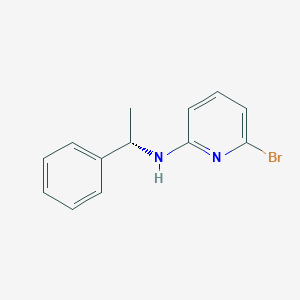
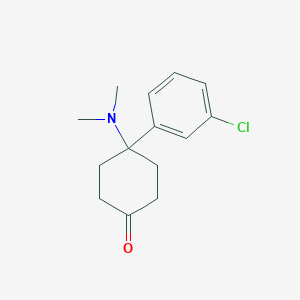
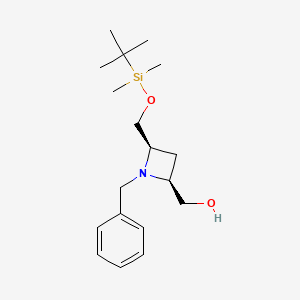
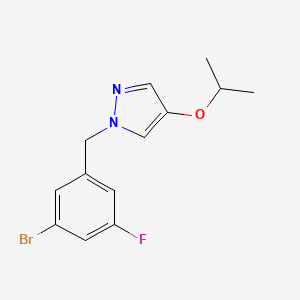
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate](/img/structure/B8122650.png)
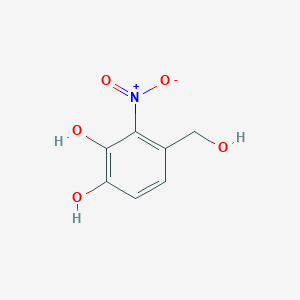
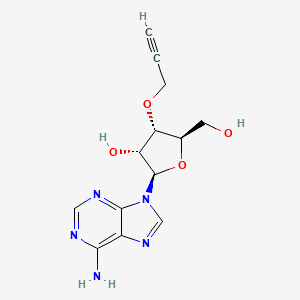

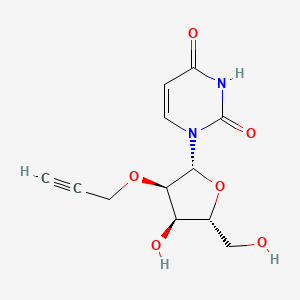
![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8122697.png)
